molecular formula C21H20N2O4 B2900524 3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2097919-35-0

3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2900524
CAS No.: 2097919-35-0
M. Wt: 364.401
InChI Key: IIQJZTWYGPOLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic molecule that features a benzofuran ring, a pyrrolidine ring, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. The process begins with the formation of the benzofuran and benzoxazole rings, followed by the introduction of the pyrrolidine moiety. Key steps include:

    Formation of Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Benzoxazole Ring: This involves the condensation of o-aminophenol with carboxylic acids or their derivatives.

    Introduction of Pyrrolidine Moiety: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one: can undergo various chemical reactions, including:

    Oxidation: The benzofuran and benzoxazole rings can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the benzoxazole ring can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the specific substitution but can include the use of halogenating agents or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    Pathways: The compound could modulate pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one: is unique due to its combination of benzofuran, pyrrolidine, and benzoxazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-20(13-23-17-3-1-2-4-19(17)27-21(23)25)22-9-7-16(12-22)14-5-6-18-15(11-14)8-10-26-18/h1-6,11,16H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQJZTWYGPOLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.